(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
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Overview
Description
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclohexyl ring, a cyclopropyl group, and an aminopropanamido moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminopropanamido group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions, which involve the formation of a three-membered cyclopropyl ring.
Formation of the carbamate group: This step involves the reaction of an amine with a carbonyl compound to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(isopropyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
Uniqueness
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is unique due to its specific combination of functional groups and chiral centers. This gives it distinct chemical and biological properties compared to similar compounds. Its tert-butyl group, in particular, may confer additional stability and influence its reactivity.
Properties
Molecular Formula |
C17H31N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)19-12-5-7-13(8-6-12)20(14-9-10-14)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21) |
InChI Key |
ZICQHSJDOPSOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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